2',4'-Difluoro-3-(3-fluorophenyl)propiophenone
Description
2',4'-Difluoro-3-(3-fluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by three fluorine substituents: two on the propiophenone ring (2' and 4' positions) and one on the adjacent phenyl group (3-position). This compound is of interest in pharmaceutical and agrochemical research due to fluorine’s ability to enhance metabolic stability, bioavailability, and binding affinity in target molecules.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTPRXYXSYDSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644552 | |
| Record name | 1-(2,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-67-4 | |
| Record name | 1-(2,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Approach
- Description : Friedel-Crafts acylation is a classical method for synthesizing aromatic ketones, involving the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
- Application : For fluorinated propiophenones, this method can be adapted by using fluorinated benzoyl chlorides or fluorinated aromatic substrates.
- Conditions : Typically conducted under anhydrous conditions to prevent hydrolysis of the catalyst, with temperature control between 0°C and 80°C to optimize yield and minimize side reactions.
- Limitations : The presence of multiple fluorine atoms can affect the reactivity of the aromatic ring; careful optimization is needed to achieve regioselectivity and high purity.
- Industrial relevance : Used for large-scale synthesis with continuous flow reactors and advanced purification techniques to enhance efficiency and yield.
Suzuki-Miyaura Cross-Coupling Reaction
- Description : This palladium-catalyzed cross-coupling reaction is widely used to construct biaryl and aryl-alkyl bonds by coupling aryl boronic acids with aryl halides.
- Application : The synthesis of 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone (a close analog) can be achieved via Suzuki-Miyaura coupling of appropriately fluorinated aryl halides and boronic acids, followed by ketone formation steps.
- Reaction conditions : Typically performed under inert atmosphere (argon or nitrogen), with bases such as potassium carbonate, in solvents like toluene or dimethylformamide (DMF), at temperatures ranging from 80°C to 110°C.
- Advantages : High regioselectivity, tolerance to various functional groups, and suitability for complex fluorinated substrates.
Grignard Reaction-Based Synthesis
- Description : The Grignard reaction involves the formation of an organomagnesium halide reagent that reacts with electrophiles such as nitriles or esters to form ketones after hydrolysis.
- Application : Continuous flow telescopic synthesis of propiophenone derivatives via Grignard reagents reacting with propionitrile has been demonstrated to improve yield and scalability.
- Key findings : Continuous flow methods at elevated temperatures (~70°C) achieve higher yields (up to 84%) compared to batch processes (50%), with shorter reaction times and better control over reaction kinetics.
- Process details : Sequential continuously stirred tank reactors (CSTRs) enable controlled Grignard reagent formation and subsequent ketone synthesis, followed by quenching and purification.
Vapor-Phase Cross-Decarboxylation Process
- Description : An alternative industrial method for propiophenone synthesis involves vapor-phase reaction of benzoic acid with propionic acid over a catalyst at high temperatures, producing propiophenone and by-products.
- Relevance : While this method is more general for propiophenone, adapting it for fluorinated derivatives requires specialized catalysts and conditions due to the sensitivity of fluorinated aromatics.
- Advantages : Avoids corrosive Lewis acids and reduces environmental waste compared to Friedel-Crafts processes.
- Challenges : By-product formation (e.g., isobutyrophenone) complicates purification; separation techniques such as fractional crystallization or extractive distillation are costly and under development.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations/Challenges | Typical Yield Range |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acyl chloride, AlCl3, anhydrous, 0–80°C | Well-established, scalable industrially | Catalyst corrosion, environmental waste | Moderate to high |
| Suzuki-Miyaura Coupling | Pd catalyst, aryl boronic acid, aryl halide, base | High selectivity, functional group tolerance | Requires expensive catalysts | High |
| Grignard Reaction (Continuous Flow) | Organomagnesium halide, propionitrile, CSTRs, 70°C | High yield, scalable, shorter reaction time | Requires careful moisture control | Up to 84% (continuous flow) |
| Vapor-Phase Cross-Decarboxylation | Benzoic acid, propionic acid, catalyst, high temp | Avoids corrosive catalysts, lower waste | By-product separation issues | Variable, industrial scale |
Detailed Research Findings and Notes
The Friedel-Crafts acylation remains a foundational approach but demands stringent control of moisture and temperature to prevent catalyst deactivation and side reactions, especially with fluorinated substrates.
The Suzuki-Miyaura reaction is favored for constructing complex fluorinated aromatic ketones due to its mild conditions and tolerance of fluorine substituents, which can deactivate electrophilic aromatic substitution reactions.
The continuous flow Grignard synthesis represents a modern advancement, improving yield and process safety by controlling reagent formation and reaction kinetics in a telescoped manner. This method is particularly promising for pharmaceutical intermediates.
The vapor-phase cross-decarboxylation is an industrially attractive but less selective method, with ongoing research focused on minimizing by-products and improving separation technologies.
Chemical Reactions Analysis
Oxidation
The ketone group undergoes oxidation to form carboxylic acids (e.g., 2',4'-difluoro-3-(3-fluorophenyl)benzoic acid) using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .
Reaction Details:
| Reagent | Product | Conditions |
|---|---|---|
| KMnO₄ | Carboxylic acid | H+ (aq), 40–80°C |
| CrO₃ | Ketone oxidized | H₂SO₄ (aq), 50–100°C |
Reduction
Reduction of the carbonyl group yields 2',4'-difluoro-3-(3-fluorophenyl)propanol. Common reducing agents include LiAlH₄ or NaBH₄ in anhydrous solvents.
Reaction Details:
| Reagent | Product | Conditions |
|---|---|---|
| LiAlH₄ | Alcohol | THF, 0–5°C |
| NaBH₄ | Alcohol | CH₃OH, 20–50°C |
Substitution Reactions
Fluorine substituents facilitate nucleophilic aromatic substitution (SNAr), particularly under basic conditions.
Reaction Details:
| Nucleophile | Product | Conditions |
|---|---|---|
| NH₃ (g) | Aminophenyl derivatives | K₂CO₃, DMF, 80–120°C |
| CH₃O⁻ | Methoxyphenyl derivatives | NaOMe, DMSO, 60–100°C |
Fluorination and Stability
The trifluorinated structure enhances stability due to strong C–F bonds, reducing susceptibility to hydrolysis . This property is critical in pharmaceutical applications where metabolic stability is desired.
4. Mechanism of Action
In biological systems, the compound interacts with enzymes and receptors via hydrogen bonding and van der Waals interactions. Fluorine substituents modulate lipophilicity and binding affinity, influencing pharmacokinetic profiles.
5. Applications
-
Drug Development : Investigated for anti-inflammatory and antiviral activities due to its ability to inhibit key enzymes .
-
Material Science : Used as a precursor in fluoropolymer synthesis .
References PubChem. (2025). This compound. CID 24726159. EvitaChem. (2025). 2'-Chloro-3-(4-fluorophenyl)propiophenone. Evt-1633549. PubChem. (2025). 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone. CID 24726160. EvitaChem. (2025). 2',4'-Difluoro-3-(3-methylphenyl)propiophenone. Evt-1633328. CN Patent. (2016). Method for synthesizing fluoro-2'-aminobiphenyls. CN107628956A. PubChem. (2025). 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone. CID 24726641. Sigma-Aldrich. (n.d.). 4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone. RIE156327145. University of North Georgia. (n.d.). Chemical Reactions. Benchchem. (2025). 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. B1327716. EvitaChem. (2025). 3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone. Evt-1633523. Smolecule. (2023). 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone. S745293. EvitaChem. (2025). 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone. Evt-1653511.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its fluorinated structure enhances reactivity, making it suitable for various transformations in synthetic organic chemistry.
Biology
- Biological Activity Studies : Research has indicated potential biological activities of this compound, particularly its interactions with enzymes and receptors. It is being studied for its effects on monoamine uptake and interactions with nicotinic acetylcholine receptors (nAChRs), which are critical in neurological functions .
Medicine
- Therapeutic Applications : Ongoing investigations focus on the compound's potential as a therapeutic agent. Early studies suggest it may act as an inhibitor for neurotransmitter uptake, showing promise in treating conditions such as depression and anxiety disorders . The compound's ability to modulate nAChR activity also positions it as a candidate for further drug development targeting neurodegenerative diseases .
Industry
- Specialty Chemicals Production : In industrial applications, 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone is utilized in producing specialty chemicals and materials, including polymers and coatings. Its unique properties allow it to serve as a precursor in developing advanced materials with specific functionalities.
Case Study 1: Neurotransmitter Uptake Inhibition
Research demonstrated that analogs of this compound effectively inhibit dopamine (DA) and norepinephrine (NE) uptake in vitro. One particular analog showed an IC50 value comparable to established antidepressants, indicating potential utility in pharmacotherapy for mood disorders .
Case Study 2: Anticancer Activity
Studies have explored the anticancer properties of chalcone derivatives related to this compound. Some derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the core structure could yield potent anticancer agents .
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of its application .
Comparison with Similar Compounds
Structural Analogs with Fluorine Substitution
(a) 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone (CAS 654673-34-4)
- Structure : Differs in the fluorophenyl substituent position (4-fluorophenyl vs. 3-fluorophenyl).
- Properties : Molecular weight = 264.24 g/mol (C₁₅H₁₁F₃O) .
(b) 4'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS 898789-17-8)
- Structure: Fluorine at the 4' position of the propiophenone ring and 3-fluorophenyl group.
- Impact : Reduced fluorine count (two vs. three) may lower lipophilicity compared to the target compound, affecting membrane permeability in biological systems.
(c) 3',4',5'-Trifluoro-3-(3-fluorophenyl)propiophenone
- Structure : Additional fluorine at the 5' position.
Functional Group Variants
(a) 2'-Carboethoxy-3-(3-fluorophenyl)propiophenone (CAS 898788-88-0)
- Structure : Incorporates a carboethoxy (ester) group at the 2' position.
- Properties : Molecular weight = 300.32 g/mol (C₁₈H₁₇FO₃) .
- Impact : The ester group introduces polarity, improving solubility in polar solvents. This derivative may serve as a synthetic intermediate for hydrolysis to carboxylic acids or amides.
(b) 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CAS 898757-29-4)
- Structure : Chlorine at 2', additional fluorine at 5', and a dioxane ring.
- Properties : Molecular weight = 291 g/mol (C₁₃H₁₃ClF₂O₃) .
- Chlorine’s electron-withdrawing effects may alter reaction kinetics in cross-coupling reactions.
Halogenated Derivatives
(a) 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone
- Structure : Bromine at 4', methoxy group at 3-phenyl.
- Properties : Bromine’s larger atomic radius increases steric hindrance, while the methoxy group donates electrons via resonance .
- Impact : Enhanced lipophilicity from bromine could improve blood-brain barrier penetration, relevant in CNS drug development.
(b) 4'-Chloro-3-(3-fluorophenyl)propiophenone
Biological Activity
2',4'-Difluoro-3-(3-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in various therapeutic contexts.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 250.25 g/mol. The compound features a propiophenone structure with two fluorine atoms at the 2' and 4' positions of the phenyl ring, which significantly influences its reactivity and biological interactions.
Synthesis Methods
Several synthesis methods have been reported for producing this compound, including:
- Friedel-Crafts Acylation : This method involves the acylation of a fluorinated aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst.
- Nucleophilic Substitution Reactions : Utilizing fluorinated phenols or anilines as starting materials can yield the desired product through nucleophilic attack on appropriate electrophiles.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its fluorinated structure enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic processes.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound has shown effectiveness in various cancer cell lines, including breast and colon cancer cells.
- Analgesic Effects : There is emerging evidence that this compound may modulate pain pathways by acting on specific receptors involved in nociception. Its potential as an analgesic agent warrants further exploration.
Antimicrobial Efficacy
A study conducted by Smith et al. (2021) assessed the antimicrobial activity of this compound against clinical isolates of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial potential.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Salmonella typhi | 64 |
Anticancer Research
In another study by Johnson et al. (2022), the compound was evaluated for its anticancer properties using MTT assays on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 45 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Q & A
Q. What are the established synthetic routes for 2',4'-difluoro-3-(3-fluorophenyl)propiophenone, and how do reaction conditions influence yield?
The compound can be synthesized via halogen substitution or catalytic carbonylation, as demonstrated in analogues like 4,4'-difluorobenzophenone . For fluorinated propiophenones, light-mediated functionalization using α-(perfluoroalkylsulfonyl) reagents under UV irradiation (λ = 365 nm) is effective, with yields optimized by controlling solvent polarity (e.g., acetonitrile) and reaction time (~24 hours) . Post-synthesis purification often involves reduced-pressure rectification or steam distillation .
Q. How is this compound characterized structurally and spectroscopically?
Key techniques include:
- X-ray crystallography : CCDC 2163755 provides crystallographic data for fluorinated propiophenone derivatives, resolving bond angles and fluorine positioning .
- NMR spectroscopy : NMR is critical for distinguishing fluorine environments (δ = -110 to -120 ppm for aromatic fluorines) .
- Mass spectrometry : Exact mass analysis (e.g., 220.0463 Da for trifluoromethyl derivatives) confirms molecular composition .
Q. What safety protocols are recommended for handling fluorinated propiophenones?
Refer to hazard codes P201 (obtain specialized instructions), P210 (avoid heat/ignition sources), and P102 (keep away from children). Use fume hoods for reactions involving volatile intermediates, and store compounds in inert atmospheres at ≤4°C .
Advanced Research Questions
Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Fluorine’s electron-withdrawing nature deactivates the aryl ring, reducing nucleophilic aromatic substitution rates. However, meta-fluorine on the phenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). Comparative studies with non-fluorinated analogues show a 30–40% increase in reaction efficiency .
Q. What strategies resolve contradictions in spectral data for fluorinated propiophenones?
Discrepancies in NMR shifts (e.g., para-fluorine vs. ortho-fluorine effects) can be addressed by:
- DFT calculations : Simulating chemical shifts using software like Gaussian08.
- Heteronuclear correlation (HMBC) : Mapping - couplings to confirm substitution patterns .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Pd/C or CuI catalysts improve carbonylation efficiency (yield >75% vs. 50% without catalysts) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance fluorination kinetics by stabilizing transition states .
- Scale-up adjustments : Batch reactors with temperature gradients (25–80°C) prevent exothermic runaway reactions .
Q. What role does this compound play in materials science applications?
Fluorinated propiophenones serve as precursors for liquid crystals and OLED materials due to their high thermal stability (decomposition >250°C) and low polarity. Derivatives with trifluoromethyl groups exhibit blue-shifted fluorescence (λ_em = 420–450 nm), making them suitable for optoelectronic layers .
Methodological Guidance
Designing experiments to study fluorinated propiophenone degradation pathways:
- LC-MS/MS : Monitor hydrolysis products (e.g., 3-fluorobenzoic acid) under acidic (pH 2) and alkaline (pH 10) conditions.
- Radical trapping : Use APF (3’-(p-aminophenyl) fluorescein) to detect hydroxyl radicals in photodegradation assays .
Interpreting contradictory bioactivity data in fluorinated propiophenone derivatives:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
